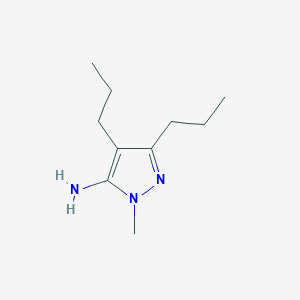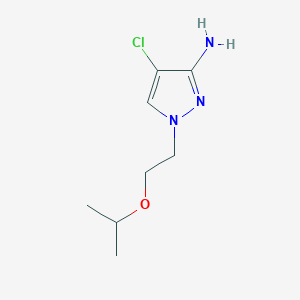
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-ethyl-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid is an organic compound belonging to the family of benzoic acid derivatives
Métodos De Preparación
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-ethylbenzoic acid with 2,4-dioxo-1,3-diazinane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require reflux conditions to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby providing therapeutic benefits.
Comparación Con Compuestos Similares
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid can be compared with other similar compounds, such as:
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to differences in chemical reactivity and biological activity.
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid: The presence of a methoxy group in this compound results in different physical and chemical properties compared to the ethyl derivative.
The uniqueness of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid |
InChI |
InChI=1S/C13H14N2O4/c1-2-8-3-4-9(7-10(8)12(17)18)15-6-5-11(16)14-13(15)19/h3-4,7H,2,5-6H2,1H3,(H,17,18)(H,14,16,19) |
Clave InChI |
VNWCPYHUGWJQDR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)N2CCC(=O)NC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)



![4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13477670.png)
![Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13477686.png)


![3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13477704.png)

